molecular formula C21H13N3O3S B2569941 (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile CAS No. 627890-35-1

(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B2569941
CAS No.: 627890-35-1
M. Wt: 387.41
InChI Key: BPSNGBHFDHKMDX-SDNWHVSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzothiazole and furan rings are then coupled through a Knoevenagel condensation reaction with a nitrile group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of furan-2,3-diones.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with various molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
  • (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

The presence of the furan ring and the specific substitution pattern on the phenyl ring (4-methyl-2-nitrophenyl) distinguishes (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile from other similar compounds

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c1-13-6-8-16(18(10-13)24(25)26)19-9-7-15(27-19)11-14(12-22)21-23-17-4-2-3-5-20(17)28-21/h2-11H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSNGBHFDHKMDX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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